N-({[5-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-N'-methylurea
Description
N-({[5-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-N’-methylurea is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its unique properties.
Properties
Molecular Formula |
C17H16N4O3S2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-[5-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(methylcarbamoyl)acetamide |
InChI |
InChI=1S/C17H16N4O3S2/c1-18-17(23)21-13(22)8-26-16-14-12(7-25-15(14)19-9-20-16)10-4-3-5-11(6-10)24-2/h3-7,9H,8H2,1-2H3,(H2,18,21,22,23) |
InChI Key |
KKMBKKZGCIEAID-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC(=O)CSC1=NC=NC2=C1C(=CS2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[5-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-N’-methylurea typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thieno[2,3-d]pyrimidin-4-ones
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-({[5-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-N’-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-({[5-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-N’-methylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antitumor and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-({[5-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-N’-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting its antitumor effects .
Comparison with Similar Compounds
Similar Compounds
Piritrexim: A pyrido[2,3-d]pyrimidine derivative with antitumor activity.
Isopiritrexim: Another pyrido[2,3-d]pyrimidine analog with similar biological properties.
Thieno[3,2-d]pyrimidine derivatives: Compounds with diverse biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
N-({[5-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-N’-methylurea is unique due to its specific combination of functional groups and the thieno[2,3-d]pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
